N-[cyano(3-methoxyphenyl)methyl]acetamide
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Overview
Description
N-[cyano(3-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C11H12N2O2. It is a derivative of cyanoacetamide and features a cyano group (–CN) attached to a phenyl ring substituted with a methoxy group (–OCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide typically involves the reaction of 3-methoxybenzylamine with cyanoacetic acid or its esters under specific conditions. One common method is the direct treatment of 3-methoxybenzylamine with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used, often in the presence of a catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines and pyrazoles, which are of significant interest in medicinal chemistry due to their biological activities .
Scientific Research Applications
N-[cyano(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active heterocyclic compounds, which can be potential drug candidates.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use it to study the interactions of cyanoacetamide derivatives with biological targets, which can provide insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[cyano(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(3-chlorophenyl)methyl]acetamide
- N-[cyano(3-fluorophenyl)methyl]acetamide
- N-[cyano(3-nitrophenyl)methyl]acetamide
Uniqueness
N-[cyano(3-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to biological targets compared to other similar compounds .
Properties
IUPAC Name |
N-[cyano-(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)13-11(7-12)9-4-3-5-10(6-9)15-2/h3-6,11H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPFXBFIBEKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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